molecular formula C12H20N2O3 B6261401 tert-butyl N-[(4-cyanooxan-4-yl)methyl]carbamate CAS No. 1628175-69-8

tert-butyl N-[(4-cyanooxan-4-yl)methyl]carbamate

Cat. No.: B6261401
CAS No.: 1628175-69-8
M. Wt: 240.3
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Description

Tert-butyl N-[(4-cyanooxan-4-yl)methyl]carbamate is an organic compound with the chemical formula C12H18N2O4. It is a carbamate derivative, often used in organic synthesis and research. The compound is characterized by its tert-butyl group, a cyano group attached to an oxane ring, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4-cyanooxan-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxane derivative. One common method includes the use of a cyano-substituted oxane, which reacts with tert-butyl carbamate under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(4-cyanooxan-4-yl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Tert-butyl N-[(4-cyanooxan-4-yl)methyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a protecting group in peptide synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-cyanooxan-4-yl)methyl]carbamate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler carbamate derivative used as a protecting group in organic synthesis.

    N-Boc-protected amino acids: Commonly used in peptide synthesis for protecting amino groups.

    Tert-butyl N-methylcarbamate: Another carbamate derivative with different substituents.

Uniqueness

Tert-butyl N-[(4-cyanooxan-4-yl)methyl]carbamate is unique due to the presence of the cyano group attached to the oxane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in various research applications .

Properties

CAS No.

1628175-69-8

Molecular Formula

C12H20N2O3

Molecular Weight

240.3

Purity

95

Origin of Product

United States

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